molecular formula C11H24FeNO11 B1143371 CHOLINE CITRATE CAS No. 1336-80-7

CHOLINE CITRATE

Cat. No.: B1143371
CAS No.: 1336-80-7
M. Wt: 402.15 g/mol
InChI Key: UQSASSBWRKBREL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Choline, a component of choline citrate, is a vital nutrient that plays a significant role in various physiological processes . It is a major part of the polar head group of phosphatidylcholine, a key component of cell membranes . It is also a precursor of the neurotransmitter acetylcholine .

Mode of Action

Choline is essential for good nerve conduction throughout the central nervous system as it is a precursor to acetylcholine (ACh) . It also aids in fat and cholesterol metabolism and prevents excessive fat build-up in the liver . Choline’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

Choline is involved in several biochemical pathways. It forms the head group of phosphatidylcholine, the most abundant lipid in cell membranes . It is also a precursor of the neurotransmitter acetylcholine . Choline is converted into a neurotransmitter called acetylcholine, which helps muscles to contract, activates pain responses, and plays a role in brain functions of memory and thinking .

Pharmacokinetics

Choline is water-soluble, with more than 90% oral bioavailability . Plasma levels of choline peak one hour after oral ingestion, and a majority of the choline is excreted as CO2 in respiration, with the remaining choline being excreted through urine .

Result of Action

Choline contributes to the skeletal muscle structure and function due to its role in phospholipid synthesis, which is critical for the cell membrane composition, and also as the precursor of the neurotransmitter acetylcholine, which triggers contraction . In vitro, preclinical, and clinical studies confirm the effects of choline supplementation and deficiency on muscle fat and protein metabolism, as well as regulation of intercellular homeostasis .

Action Environment

Environmental factors such as diet and lifestyle can influence the action of choline. Dietary choline intake modulates choline levels by complementing endogenous synthesis . Elevated choline intake demonstrates an inverse association with cardiovascular disease and colon cancer, while moderate consumption exhibits a correlated reduction in mortality .

Preparation Methods

Ferrocholinate is synthesized by reacting equal quantities of freshly precipitated ferric chloride with choline dihydrogen citrate . The reaction conditions typically involve maintaining a controlled environment to ensure the formation of a stable complex. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Ferrocholinate undergoes several types of chemical reactions, including:

    Oxidation: Ferrocholinate can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: Substitution reactions involving Ferrocholinate often result in the replacement of certain functional groups within the molecule.

Common reagents and conditions used in these reactions include ascorbic acid, which enhances the absorption of Ferrocholinate by forming a stable complex that can be easily absorbed into the bloodstream . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ferrocholinate has a wide range of scientific research applications, including:

    Chemistry: In chemistry, Ferrocholinate is used as a model compound to study iron chelation and its effects on various chemical processes.

    Biology: In biological research, the compound is used to investigate iron metabolism and its role in cellular functions.

    Medicine: Ferrocholinate is primarily used in the treatment of iron-deficiency anemia.

    Industry: In industrial applications, Ferrocholinate is used in the formulation of iron supplements and other related products.

Properties

CAS No.

1336-80-7

Molecular Formula

C11H24FeNO11

Molecular Weight

402.15 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate;trihydrate

InChI

InChI=1S/C6H7O7.C5H14NO.Fe.3H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;;3*1H2/q-1;+1;+3;;;/p-3

InChI Key

UQSASSBWRKBREL-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.[Fe+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.